N-(2,5-dimethylphenyl)octanamide
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Overview
Description
N-(2,5-dimethylphenyl)octanamide is an organic compound with the molecular formula C16H25NO It is a derivative of octanamide, where the amide nitrogen is substituted with a 2,5-dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethylphenyl)octanamide typically involves the acylation of 2,5-dimethylaniline with octanoyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethylphenyl)octanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used for substitution reactions.
Major Products Formed
Oxidation: this compound N-oxide.
Reduction: N-(2,5-dimethylphenyl)octylamine.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
N-(2,5-dimethylphenyl)octanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2,5-dimethylphenyl)octanamide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but typically involve binding to the active site of the target molecule, leading to inhibition or activation of its function.
Comparison with Similar Compounds
Similar Compounds
N-(2,5-dimethylphenyl)acetamide: A smaller analog with similar structural features.
2-(Diethylamino)-N-(2,5-dimethylphenyl)acetamide: Known for its use as a local anesthetic (lidocaine).
Uniqueness
N-(2,5-dimethylphenyl)octanamide is unique due to its longer alkyl chain, which can influence its physical properties and biological activity. The presence of the 2,5-dimethylphenyl group also imparts specific steric and electronic effects that differentiate it from other similar compounds.
Properties
CAS No. |
121990-02-1 |
---|---|
Molecular Formula |
C16H25NO |
Molecular Weight |
247.38 g/mol |
IUPAC Name |
N-(2,5-dimethylphenyl)octanamide |
InChI |
InChI=1S/C16H25NO/c1-4-5-6-7-8-9-16(18)17-15-12-13(2)10-11-14(15)3/h10-12H,4-9H2,1-3H3,(H,17,18) |
InChI Key |
WGHCRXJXYPIUNA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)NC1=C(C=CC(=C1)C)C |
Origin of Product |
United States |
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